Platencin

Vue d'ensemble

Description

Platencin is a natural product derived from a plant species found in the tropical forests of Central and South America. It is a polyphenol that has demonstrated a broad range of biological activities, including anti-inflammatory, anti-oxidant, anti-microbial, anti-tumor, and anti-cancer properties. It has been used in traditional medicine for centuries to treat a variety of ailments, from skin infections to cancer. Recently, scientific research has been conducted to better understand the biochemical and physiological effects of this compound, as well as its potential applications in laboratory experiments.

Applications De Recherche Scientifique

Agent antibactérien

Platencin a été défini comme un agent prometteur pour lutter contre la résistance aux multimédicaments chez les bactéries . Il cible la synthèse des acides gras de type II avec des mécanismes légèrement différents . Cela en fait un candidat potentiel pour le développement de nouveaux antibiotiques.

Chef de file des médicaments antidiabétiques

This compound, ainsi que la platensimycine et la platensiline, a été activement étudié comme chef de file prometteur des médicaments antidiabétiques . Les propriétés uniques de ces composés les rendent adaptés à une exploration plus approfondie dans ce domaine.

Inhibiteur de la β-cétoacyl-acyl Carrier Protein (ACP) Synthase III (FabH)

This compound a été trouvé pour inhiber la β-cétoacyl-acyl Carrier Protein (ACP) Synthase III (FabH), une enzyme clé impliquée dans la synthèse des acides gras . Cette inhibition peut arrêter l'élongation de la chaîne d'acides gras, conduisant finalement à l'inhibition de la voie de synthèse des acides gras .

Ingénierie de la voie de biosynthèse

La machinerie de biosynthèse du this compound a été manipulée dans l'espèce Streptomyces platensis productrice native . Cela a conduit au développement de souches recombinantes de conception qui peuvent produire du this compound à des titres élevés .

Ingénierie de la biosynthèse des diterpénoïdes

La machinerie de biosynthèse du this compound peut être manipulée pour concevoir la biosynthèse des diterpénoïdes . Cela peut être réalisé en introduisant diverses synthases de diterpènes agissant sur le diphosphate d'ent-copalyle .

Découverte de nouvelles chimies de synthases de diterpènes

L'étude du this compound a conduit à la découverte de nouvelles chimies de synthases de diterpènes

Mécanisme D'action

Target of Action

Platencin, a natural antibiotic produced by Streptomyces platensis, primarily targets two key enzymes in bacterial fatty acid synthesis: β-ketoacyl-ACP synthase II (FabF) and β-ketoacyl-ACP synthase III (FabH) . These enzymes play a crucial role in the elongation of the fatty acid chain, which is essential for the production of bacterial cell membranes .

Mode of Action

This compound inhibits the action of FabF and FabH enzymes, thereby halting the elongation of the fatty acid chain . This inhibition is achieved through specific conformational changes known as the ‘open configuration’, which allows this compound to bind to the active site of these enzymes . Once bound, this compound engages in hydrogen-bonding interactions with key amino acid residues, which is highly dependent upon the conformation of the cyclohexenone ring .

Biochemical Pathways

By inhibiting FabF and FabH, this compound disrupts the fatty acid biosynthesis pathway of type II . The disruption of this pathway leads to the inhibition of the production of fatty acids required for bacterial cell membranes .

Pharmacokinetics

While this compound shows potent antibacterial activity, its pharmacokinetics must be improved for it to become a successful drug . It has a high rate of clearance in the body, yielding a low degree of systematic exposure .

Result of Action

The result of this compound’s action is a broad-spectrum Gram-positive antibacterial activity . . This makes this compound a promising candidate for treating infections caused by these resistant strains.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound can be significantly improved by optimizing the fermentation medium and engineering the biosynthetic pathway . Additionally, the use of rational metabolic engineering has led to the production of superior strains that produce hundreds of times more antibiotic than the natural strains .

Safety and Hazards

When handling platencin, avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Platencin plays a significant role in biochemical reactions by inhibiting the enzymes β-ketoacyl-[acyl carrier protein (ACP)] synthase II and III (FabF and FabH) with IC50 values of 1.95 μg/ml and 3.91 μg/ml, respectively . These interactions disrupt the normal function of these enzymes, leading to its broad-spectrum Gram-positive antibacterial activity .

Cellular Effects

This compound exhibits a broad-spectrum Gram-positive antibacterial activity through inhibition of fatty acid biosynthesis . It does not exhibit cross-resistance to key antibiotic-resistant strains tested, including methicillin-resistant Staphylococcus aureus, vancomycin-intermediate S. aureus, and vancomycin-resistant Enterococci .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of fatty acid biosynthesis. It targets two essential proteins, β-ketoacyl-[acyl carrier protein (ACP)] synthase II (FabF) and III (FabH), emphasizing the fact that more antibiotics with novel structures and new modes of action can be discovered .

Dosage Effects in Animal Models

Early studies suggest it shows potent in vivo efficacy without any observed toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid biosynthesis . It interacts with the enzymes FabF and FabH, disrupting their normal function and leading to its antibacterial activity .

Subcellular Localization

Given its role in inhibiting enzymes involved in fatty acid biosynthesis, it is likely to be found in areas of the cell where these processes occur .

Propriétés

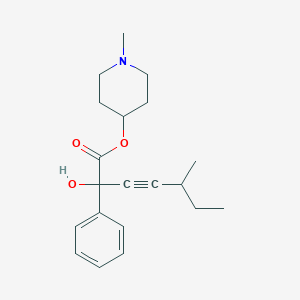

| { "Design of the Synthesis Pathway": "The synthesis of Platencin can be achieved through a convergent strategy, where two key fragments are synthesized separately and then joined together. The first fragment can be prepared through a Diels-Alder reaction, while the second fragment can be formed through a Wittig reaction. The two fragments can then be coupled using a cross-coupling reaction to form the final product.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Methyl vinyl ketone", "Benzaldehyde", "Phosphorus trichloride", "Triethylamine", "2-Methyl-1,3-propanediol", "Sodium hydride", "Iodine", "Copper(I) iodide", "Palladium(II) acetate", "Bis(triphenylphosphine)palladium(II)" ], "Reaction": [ "Step 1: Synthesis of the first fragment through a Diels-Alder reaction between cyclopentadiene and maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid.", "Step 2: Synthesis of the second fragment through a Wittig reaction between methyl vinyl ketone and benzaldehyde using phosphorus trichloride and triethylamine as reagents.", "Step 3: Coupling of the two fragments using a cross-coupling reaction, such as a Suzuki-Miyaura coupling, in the presence of a catalyst such as palladium(II) acetate and bis(triphenylphosphine)palladium(II).", "Step 4: Purification of the final product through column chromatography and characterization using various spectroscopic techniques such as NMR and mass spectrometry." ] } | |

Numéro CAS |

869898-86-2 |

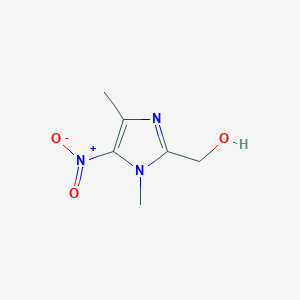

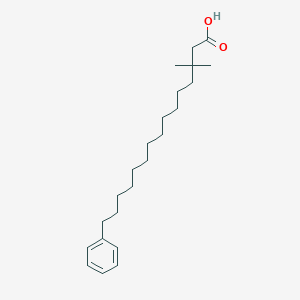

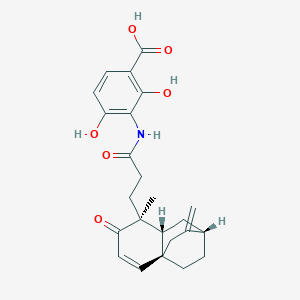

Formule moléculaire |

C24H27NO6 |

Poids moléculaire |

425.5 g/mol |

Nom IUPAC |

2,4-dihydroxy-3-[3-[(1S,5S,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl]propanoylamino]benzoic acid |

InChI |

InChI=1S/C24H27NO6/c1-13-12-24-9-5-14(13)11-17(24)23(2,18(27)6-10-24)8-7-19(28)25-20-16(26)4-3-15(21(20)29)22(30)31/h3-4,6,10,14,17,26,29H,1,5,7-9,11-12H2,2H3,(H,25,28)(H,30,31)/t14-,17?,23-,24+/m0/s1 |

Clé InChI |

DWUHGPPFFABTIY-KMVHLTCXSA-N |

SMILES isomérique |

C[C@@]1(C2C[C@@H]3CC[C@]2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O |

SMILES |

CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O |

SMILES canonique |

CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O |

Apparence |

Light tan solid |

Synonymes |

3-[[3-[(2S,8S)-1,3,4,7,8,8aR-hexahydro-8-methyl-3-methylene-7-oxo-2H-2,4aS-ethanon-aphthalen-8-yl]-1-oxopropyl]amino]-2,4-dihydroxy-benzoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

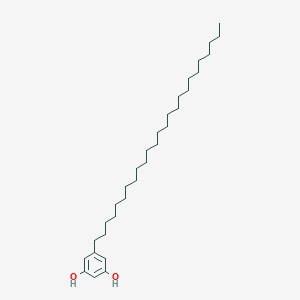

![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)